molecular formula C7H7FN2O2 B1499618 (2-Fluoro-4-nitrophenyl)methanamine CAS No. 937843-60-2

(2-Fluoro-4-nitrophenyl)methanamine

Cat. No. B1499618
Key on ui cas rn: 937843-60-2
M. Wt: 170.14 g/mol
InChI Key: PFNBFQGEYYHVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08937092B2

Procedure details

To a solution of 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione (1.35 g, 4.48 mmol) in tetrahydrofurane 65% hydrazine monohydrate (1.3 mL, 4 eq) was added. The mixture was refluxed for 6 h. After the starting material was consumed, the mixture was cooled down to room temperature and treated with potassium bicarbonate to pH 12˜13. Then it was extracted with ethyl acetate and washed with brine. Drying over magnesium sulfate, evaporation of the ethyl acetate and purification by column chromatography gave (2-fluoro-4-nitrophenyl)methanamine (316 mg, 41%).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:16][C:3]=1[CH2:4][N:5]1C(=O)C2C(=CC=CC=2)C1=O.O1CCCC1>>[F:1][C:2]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:16][C:3]=1[CH2:4][NH2:5]

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
FC1=C(CN2C(C3=CC=CC=C3C2=O)=O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1.3 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the starting material was consumed
ADDITION
Type
ADDITION
Details
treated with potassium bicarbonate to pH 12˜13
EXTRACTION
Type
EXTRACTION
Details
Then it was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate, evaporation of the ethyl acetate and purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])CN
Measurements
Type Value Analysis
AMOUNT: MASS 316 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.